1H-Imidazole-1-propanal
Overview
Description
1H-Imidazole-1-propanal is an organic compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-propanal can be synthesized through several methods, including the cyclization of amido-nitriles and the use of formamidines and α-halo ketones. One common method involves the reaction of glyoxal with ammonia, followed by cyclization to form the imidazole ring. The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that ensure high yields and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of non-hazardous solvents and environmentally friendly catalysts is also emphasized to align with sustainable production practices .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazole ring into other heterocyclic structures.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and catalysts to facilitate the process.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties depending on the functional groups introduced .
Scientific Research Applications
1H-Imidazole-1-propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-propanal involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt biological processes, leading to antimicrobial and anticancer effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Comparison with Similar Compounds
1H-Imidazole: The parent compound of the imidazole family, known for its broad range of biological activities.
1H-Benzimidazole: A derivative with enhanced stability and biological activity.
1H-Pyrazole: Another five-membered ring compound with similar chemical properties but different biological activities.
Uniqueness: 1H-Imidazole-1-propanal is unique due to its specific structural features, which allow it to interact with a wide range of biological targets.
Properties
IUPAC Name |
3-imidazol-1-ylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6-8/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRDHQGSOZYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405705 | |
Record name | 1H-Imidazole-1-propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74917-06-9 | |
Record name | 1H-Imidazole-1-propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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